2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a benzothiophene ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzothiophene intermediates, followed by their coupling through amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems could be employed to enhance production rates and maintain consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- **2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific substitution pattern and the combination of benzofuran, benzothiophene, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H27N3O3S |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C27H27N3O3S/c1-2-17-9-10-22-21(12-17)19(16-33-22)13-24(31)30-27-25(20-7-3-4-8-23(20)34-27)26(32)29-15-18-6-5-11-28-14-18/h5-6,9-12,14,16H,2-4,7-8,13,15H2,1H3,(H,29,32)(H,30,31) |
InChI Key |
DUTWHBPZXNQEFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CN=CC=C5 |
Origin of Product |
United States |
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